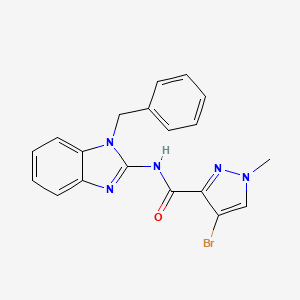![molecular formula C13H8F6N4O3 B3554260 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3554260.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BTF, is a chemical compound that has been widely studied for its potential applications in scientific research. BTF is a small molecule inhibitor that can target specific proteins and enzymes within cells, making it a valuable tool for studying biological processes and developing new treatments for diseases.
Mechanism of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide works by binding to specific proteins and enzymes within cells, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound varies depending on the specific protein or enzyme being targeted, but it generally involves the disruption of key signaling pathways within cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target being inhibited. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, this compound can modulate neurotransmitter levels and affect synaptic plasticity, which could have implications for the treatment of neurological disorders. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its specificity. This compound can target specific proteins and enzymes within cells, allowing researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is that it can be toxic at high concentrations, which could limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of new cancer treatments that target specific proteins and enzymes using this compound or similar inhibitors. Another area of interest is the study of this compound's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, this compound could be used in combination with other drugs to enhance their effectiveness or to overcome drug resistance.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been used in a variety of scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in tumor development. In neurobiology, this compound has been used to study the role of certain enzymes in the brain, which could lead to the development of new treatments for neurological disorders. This compound has also been used in drug discovery to identify new targets for drug development and to screen potential drug candidates for their effectiveness.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4O3/c14-12(15,16)7-1-8(13(17,18)19)3-9(2-7)21-11(24)6-22-5-10(4-20-22)23(25)26/h1-5H,6H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGXVKCBLXBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3554179.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3554186.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3554193.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554229.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3554257.png)

![1-(2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3554279.png)